Dihydrotanshinone

Oncology Cancer Biology Cytotoxicity

Select Dihydrotanshinone (CAS 125623-97-4) for its unique dihydrofuran ring, delivering superior potency over Tanshinone I/IIA. This high-purity (≥98% HPLC) reference standard is essential for reproducible STAT3 inhibition assays (IC50 1.36 μM in K562 cells) and is the most potent native AChE inhibitor (IC50 1.0 μM). Ideal for oncology, antimicrobial, and Alzheimer's research. Ensure experimental validity with this well-characterized tool compound.

Molecular Formula C18H14O3
Molecular Weight 278.3 g/mol
CAS No. 125623-97-4
Cat. No. B163075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrotanshinone
CAS125623-97-4
Molecular FormulaC18H14O3
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C(C=CC=C43)C
InChIInChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h3-7,10H,8H2,1-2H3
InChIKeyHARGZZNYNSYSGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 12.9 mg/L at 25 °C (est)
In ethanol, 1 mg/mL, clear orange to red

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrotanshinone: A Well-Characterized Tanshinone with Procurement-Relevant Specifications


Dihydrotanshinone I (CAS: 87205-99-0), a prominent lipophilic abietane diterpenoid extracted from Salvia miltiorrhiza Bunge (Danshen), is a key member of the tanshinone class of natural products [1]. Its molecular structure (C18H14O3, MW 278.3) is defined by a dihydrofuran ring, which imparts distinct physicochemical properties that differentiate it from other major tanshinones like Tanshinone I, Tanshinone IIA, and Cryptotanshinone [2]. Commercially, it is widely available as a high-purity (typically ≥98% by HPLC) reference standard or research compound [3]. Its established applications in preclinical research span oncology, infectious disease, neurobiology, and inflammation, making it a versatile and valuable tool compound for scientific discovery [1]. Its primary mechanism of action involves direct binding and inhibition of the STAT3 transcription factor, a pathway critical in many cancers and inflammatory conditions [4].

The Critical Pitfalls of Interchanging Dihydrotanshinone I with Other Tanshinones


Despite sharing a common diterpenoid backbone, the tanshinone sub-family exhibits profound structure-activity relationships (SAR) that preclude simple substitution. Minor alterations to the A and C rings profoundly impact biological potency, target engagement, and physicochemical stability. For instance, the presence of a saturated dihydrofuran ring in Dihydrotanshinone I, as opposed to the aromatic furan ring in Tanshinone I or the absence of a C15-C16 double bond in Cryptotanshinone, results in quantifiably different IC50 values across various assays [1]. Furthermore, each tanshinone displays a unique stability profile in solution; Dihydrotanshinone I and Cryptotanshinone are known to rapidly convert to Tanshinone I and Tanshinone IIA, respectively, in DMSO, a critical factor for experimental design and reproducibility [2]. Therefore, selecting the correct tanshinone based on validated, quantitative comparative data is not merely a preference but a fundamental requirement for ensuring experimental validity and accurately interpreting biological outcomes.

Quantitative Procurement Guide: Evidence-Based Differentiation of Dihydrotanshinone I


Superior Anticancer Potency in Hematological and Solid Tumor Models

In a direct head-to-head comparison on human chronic myeloid leukemia K562 cells, Dihydrotanshinone I demonstrated significantly higher cytotoxic potency than Tanshinone I, Tanshinone IIA, and Cryptotanshinone at all time points measured [1]. After 48 hours, its IC50 was 1.36 μmol/L, compared to 4.70 μmol/L for Tanshinone I, 5.67 μmol/L for Tanshinone IIA, and 22.72 μmol/L for Cryptotanshinone [1]. This trend was consistent in another study on human lung adenocarcinoma SPC-A-1 cells, where Dihydrotanshinone I was again the most potent (48h IC50: 1.80 μg/mL), followed by Tanshinone I (4.04 μg/mL), Tanshinone IIA (8.12 μg/mL), and Cryptotanshinone (8.71 μg/mL) [2]. The consistent superiority of Dihydrotanshinone I across multiple cancer cell lines underscores its enhanced cytotoxic potential relative to its in-class counterparts, making it a preferred tool for investigating potent anti-proliferative mechanisms.

Oncology Cancer Biology Cytotoxicity

Enhanced Antimicrobial Efficacy Against Gram-Positive Bacteria

Within the tanshinone class, Dihydrotanshinone I and Cryptotanshinone form a distinct subgroup with superior antibacterial activity compared to Tanshinone I and Tanshinone IIA [1]. A study evaluating the antimicrobial spectrum of isolated tanshinones found that Dihydrotanshinone I and Cryptotanshinone exhibited stronger activity against a broad range of test microorganisms, including multiple bacterial species, while Tanshinone I and Tanshinone IIA showed little to no toxicity to bacteria [1][2]. This class-level differentiation establishes Dihydrotanshinone I as one of only two tanshinones with significant antibacterial potential, directly narrowing the field of choice for this specific research application. Furthermore, a patent highlights that Dihydrotanshinone I possesses higher activity than the established antifungal drug griseofulvin in terms of minimum inhibitory concentration against mycete, providing a direct comparator to a clinically used agent [3].

Antimicrobial Microbiology Natural Product

7-Fold Greater Acetylcholinesterase (AChE) Inhibition for Neurological Research

In a direct comparison of acetylcholinesterase (AChE) inhibitory activity, a key target for Alzheimer's disease therapeutics, Dihydrotanshinone I demonstrated an IC50 of 1.0 μM, which was significantly lower (more potent) than Cryptotanshinone, which had an IC50 of 7.0 μM [1]. This 7-fold difference in potency is a clear, quantitative differentiator between these two compounds for this specific application. The study also noted that Dihydrotanshinone I and Cryptotanshinone were the major AChE inhibitory compounds in the Danshen extract, while Tanshinone I and Tanshinone IIA were less prominent in this context [1]. This evidence positions Dihydrotanshinone I as the most potent native tanshinone for AChE inhibition.

Neuroscience Alzheimer's Disease Acetylcholinesterase

Demonstrated Selectivity Against Cancer Cells Over Normal Cells

A key differentiator for Dihydrotanshinone I is its documented ability to selectively inhibit the proliferation of cancer cells while sparing normal, non-cancerous cells [1]. In a study on human ovarian cancer, Dihydrotanshinone I was shown to selectively attenuate the proliferation of serous ovarian cancer (SOC) cells but had no significant effect on normal ovarian epithelial cells (IOSE80) at the same concentrations [1]. In contrast, other tanshinones tested, including Tanshinone I, Tanshinone IIA, and Cryptotanshinone, also exhibited some selectivity, but Dihydrotanshinone I's profile was explicitly highlighted for this property [1]. This selectivity profile is a critical advantage for a tool compound, as it suggests a wider therapeutic window and reduces the likelihood of confounding off-target toxicity in mechanistic studies, differentiating it from less discriminatory cytotoxic agents.

Oncology Selectivity Drug Safety

Unique Stability Concerns: In Vitro Conversion to Other Tanshinones

Unlike the more stable Tanshinone I and Tanshinone IIA, Dihydrotanshinone I (along with Cryptotanshinone) exhibits chemical instability in common in vitro test solutions [1]. A study using LC-DAD and LC-MS found that concentrations of Dihydrotanshinone I and Cryptotanshinone decreased rapidly in DMSO and were converted to Tanshinone I and Tanshinone IIA, respectively [1]. Furthermore, all four tanshinones showed a certain degree of instability in aqueous solutions after 24 hours [1]. This data indicates that while Dihydrotanshinone I is a potent bioactive compound, it cannot be assumed to be a stable entity in experimental systems. This is a critical piece of information for procurement and experimental design, as the observed biological effect may be due to the parent compound, its conversion product(s), or a combination thereof.

Analytical Chemistry Stability Pharmacology

Balanced Pharmacokinetic and Drug-Likeness Profile for In Vivo Studies

Computational and experimental data provide a comparative view of Dihydrotanshinone I's pharmacokinetic potential. It exhibits a balanced profile, with an in silico predicted oral bioavailability (OB) of 45.04%, which is higher than Tanshinone I (29.27%) but lower than Tanshinone IIA (49.89%) and Cryptotanshinone (52.34%) [1]. Its drug-likeness (DL) score is 0.36, comparable to Tanshinone I and IIA [1]. In vivo, after oral administration in rats, all tanshinones, including Dihydrotanshinone I, demonstrate significantly enhanced plasma exposure (AUC and Cmax) when administered as part of a crude extract compared to pure monomers, indicating the importance of matrix effects on bioavailability [2]. This suggests that for in vivo studies, the formulation context is as important as the compound's intrinsic properties. Its calculated logP of 2.4 and Caco-2 permeability of 0.95 further support its potential for oral absorption [1][3].

Pharmacokinetics Drug Development Bioavailability

Strategic Applications of Dihydrotanshinone I: Where Quantitative Evidence Supports Its Use


Potent and Selective Tool for STAT3-Dependent Cancer Research

Dihydrotanshinone I is an optimal selection for researchers investigating the STAT3 signaling pathway in cancers such as BRAF-mutant melanoma, ovarian cancer, or hematological malignancies. Its well-documented, direct binding to STAT3 protein [1] is complemented by its superior cytotoxic potency (e.g., 1.36 μM IC50 in K562 cells [2]) and its demonstrated selectivity for cancer cells over normal cells [3]. This combination of a defined molecular target, high potency, and favorable selectivity makes it a powerful and precise tool for mechanistic studies, avoiding the confounding factors associated with less specific or less active tanshinone analogs.

Lead-Like Candidate for Developing Novel Antimicrobials and Antifungals

For microbiology research programs focused on novel antimicrobial agents, Dihydrotanshinone I represents a clear choice over Tanshinone I or Tanshinone IIA. Its strong antibacterial activity against a broad spectrum of Gram-positive bacteria is a class-level differentiator, with Tanshinone I and IIA showing little to no activity [4]. Furthermore, its documented higher potency than the established antifungal drug griseofulvin [5] provides a strong rationale for its use as a starting point for antifungal drug discovery and development against resistant fungal strains.

The Most Potent Native Tanshinone for Acetylcholinesterase (AChE) Inhibition Studies

Investigators focusing on Alzheimer's disease, cognitive decline, or cholinergic signaling should prioritize Dihydrotanshinone I. Direct comparative data shows it is 7-fold more potent as an AChE inhibitor than its closest active analog, Cryptotanshinone (IC50 of 1.0 μM vs. 7.0 μM) [6]. This significant quantitative advantage in the primary pharmacological assay for this indication positions it as the most relevant native tanshinone for exploring structure-activity relationships around the diterpenoid scaffold for neurological applications.

Advanced Pharmacological Studies Requiring Careful Consideration of In Vitro Stability

Dihydrotanshinone I is uniquely suited for research exploring the time-dependent effects of tanshinones or their potential as prodrugs. Its documented chemical instability in DMSO and aqueous solutions, where it converts to Tanshinone I [7], provides a valuable opportunity to study the distinct biological contributions of a parent compound versus its conversion product. This property is not a mere liability but a specific experimental variable that can be harnessed for advanced pharmacological investigations, distinguishing it from the more stable tanshinones.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydrotanshinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.